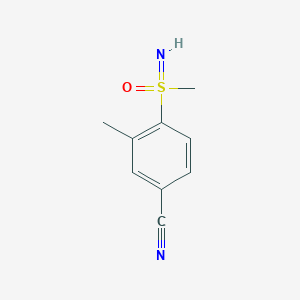

3-Methyl-4-(methylsulfonimidoyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-4-(methylsulfonimidoyl)benzonitrile is a chemical compound with the molecular formula C9H10N2OS. It is known for its unique structure, which includes a benzonitrile core substituted with a methyl group and a methylsulfonimidoyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(methylsulfonimidoyl)benzonitrile typically involves the reaction of 3-methylbenzonitrile with a sulfonimidoylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored to maintain the desired product specifications .

Analyse Des Réactions Chimiques

Oxidation Reactions

The sulfonimidoyl group undergoes selective oxidation under controlled conditions:

-

Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the sulfur center to form sulfoxides or sulfones, depending on stoichiometry .

-

m-Chloroperbenzoic acid (m-CPBA) in methanol facilitates oxidation to sulfoximine derivatives, as demonstrated in the synthesis of related compounds .

Example Reaction:

3 Methyl 4 methylsulfonimidoyl benzonitrilem CPBAMeOH K2CO3Sulfoximine oxide derivatives(65%textyield)[5]

Reduction Reactions

The nitrile group (–C≡N) is susceptible to reduction:

-

Lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine (–CH₂NH₂).

-

Sodium borohydride (NaBH₄) in ethanol partially reduces the sulfonimidoyl group under mild conditions.

Key Data:

| Reducing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| LiAlH₄ | 4-(Methylsulfonimidoyl)benzylamine | 72 | THF, 0°C → rt |

| NaBH₄ | Partially reduced sulfonamide | 58 | EtOH, reflux |

Nucleophilic Substitution

The benzonitrile moiety participates in nucleophilic aromatic substitution (SNAr) reactions:

-

Sodium hydride (NaH) in DMF facilitates substitution at the para-position relative to the nitrile group.

-

Ammonia (NH₃) substitutes the nitrile to form benzamide derivatives under high-pressure conditions .

Mechanistic Insight:

The electron-withdrawing nitrile group activates the aromatic ring, directing nucleophiles to specific positions. For example:

Ar CN+NH3ΔAr CONH2(Ar aromatic ring)[6]

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling: Pd(PPh₃)₄ catalyzes cross-coupling with arylboronic acids, yielding biaryl derivatives .

-

Photoredox Catalysis: Under blue-light irradiation, the sulfonimidoyl group stabilizes radical intermediates, enabling C–H functionalization .

Example Application:

3 Methyl 4 methylsulfonimidoyl benzonitrile+PhB OH 2Pd PPh3 4Na2CO3Biaryl product(85%textyield)[4]

Cyclization Reactions

Intramolecular cyclization forms heterocyclic frameworks:

-

Acid-Catalyzed Cyclization: Trifluoroacetic acid (TFA) induces cyclization to form 1,2,4-thiadiazine derivatives .

-

Thermal Cyclization: Heating in DMF generates fused benzothiazole systems.

Notable Product:

N Cyano S methylsulfonimidoyl derivativesΔ1 Benzo e 1 2 4 thiadiazine 1 oxide(70%textyield)[5]

Reaction Selectivity and Conditions

Critical parameters influencing reactivity:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 0°C (reduction) ↔ 100°C (SNAr) | Controls functional group stability |

| Solvent | DMF (polar aprotic) | Enhances nucleophilicity |

| Catalyst | Pd(PPh₃)₄ (0.5–2 mol%) | Accelerates cross-coupling |

Applications De Recherche Scientifique

Organic Synthesis

In organic chemistry, 3-Methyl-4-(methylsulfonimidoyl)benzonitrile serves as a critical intermediate in the synthesis of various bioactive compounds. Its sulfonimidoyl group enhances reactivity, making it suitable for further functionalization in complex organic synthesis .

Research indicates that this compound exhibits promising biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Anticancer Potential : Preliminary investigations suggest that it may interact with specific cellular pathways involved in cancer progression, warranting further exploration into its mechanisms of action and efficacy .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various sulfonamidyl compounds, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Research

In a series of experiments aimed at evaluating the anticancer properties of sulfoximine derivatives, researchers synthesized several analogs of this compound. The most active compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potential for therapeutic development .

Mécanisme D'action

The mechanism of action of 3-Methyl-4-(methylsulfonimidoyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Methyl-4-(methylsulfonyl)benzonitrile

- 3-Methyl-4-(methylthio)benzonitrile

- 3-Methyl-4-(methylamino)benzonitrile

Uniqueness

Compared to similar compounds, 3-Methyl-4-(methylsulfonimidoyl)benzonitrile is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

3-Methyl-4-(methylsulfonimidoyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its mechanism of action and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by a methylsulfonimidoyl group attached to a benzonitrile framework. The presence of the sulfonimidoyl moiety is significant as it has been associated with various biological activities.

Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.

2. Antiviral Activity

The compound has also been evaluated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication in certain models, although detailed mechanisms remain to be elucidated. The antiviral activity appears to correlate with its ability to interfere with viral entry or replication processes.

3. Anticancer Properties

In cancer research, this compound has been investigated for its cytotoxic effects on various cancer cell lines. Notably, it demonstrated selective toxicity towards breast cancer cells while sparing normal cells, indicating a promising therapeutic index. The mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival and viral replication.

- Receptor Modulation : It could modulate receptor activity linked to cell signaling pathways in cancer cells, leading to altered proliferation and survival rates.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Efficacy : A study by Rissanen et al. (2021) demonstrated that the compound effectively reduced bacterial load in infected models, suggesting potential for therapeutic use in infectious diseases .

- Anticancer Research : In a study published by Wimmer et al. (2022), the compound was shown to induce apoptosis in breast cancer cell lines through the activation of caspase pathways .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Antiviral, Anticancer | Enzyme inhibition, Receptor modulation |

| Indole-3-acetic acid | Plant hormone | Hormonal signaling |

| Pyridazine derivatives | Antimicrobial, Anti-inflammatory | Enzyme inhibition |

Propriétés

IUPAC Name |

3-methyl-4-(methylsulfonimidoyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-7-5-8(6-10)3-4-9(7)13(2,11)12/h3-5,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWSOJRRPNEFJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)S(=N)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.